(2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate
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Overview
Description
(2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate: is an organic compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of an acrylate group, which makes it reactive and suitable for various polymerization reactions. This compound is often used in the synthesis of polymers and copolymers due to its ability to undergo free radical polymerization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate typically involves the reaction of diethylaminoethyl acrylate with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:
Diethylaminoethyl acrylate+Methyl sulfate→(2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified through techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: (2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate primarily undergoes polymerization reactions. It can participate in:
Free Radical Polymerization: Initiated by free radicals, leading to the formation of homopolymers or copolymers.
Addition Reactions: The acrylate group can react with nucleophiles or electrophiles, leading to various addition products.
Common Reagents and Conditions:
Initiators: Common initiators for polymerization include benzoyl peroxide and azobisisobutyronitrile (AIBN).
Solvents: Reactions are typically carried out in solvents like water, ethanol, or other organic solvents depending on the desired product.
Major Products:
Polymers and Copolymers: The primary products are polymers or copolymers that incorporate the this compound monomer unit.
Scientific Research Applications
Chemistry:
Polymer Synthesis: Used as a monomer in the synthesis of various polymers and copolymers with specific properties.
Catalysis: Acts as a catalyst in certain organic reactions due to its quaternary ammonium structure.
Biology and Medicine:
Drug Delivery Systems: Incorporated into drug delivery systems to enhance the solubility and stability of drugs.
Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in the formulation of disinfectants and antiseptics.
Industry:
Water Treatment: Used in water treatment processes to remove contaminants through polymer-enhanced ultrafiltration.
Textile Industry: Applied in textile treatments to impart antimicrobial properties to fabrics.
Mechanism of Action
The mechanism of action of (2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate is primarily based on its ability to form polymers. The acrylate group undergoes polymerization, leading to the formation of long polymer chains. The quaternary ammonium group imparts positive charges to the polymer, which can interact with negatively charged surfaces or molecules. This interaction is crucial in applications such as water treatment and antimicrobial formulations.
Comparison with Similar Compounds
- (2-(Acryloyloxy)ethyl)trimethylammonium chloride
- (2-(Acryloyloxy)ethyl)dimethylammonium chloride
Comparison:
- Chemical Structure: While all these compounds contain the acrylate group, the nature of the quaternary ammonium group varies. (2-(Acryloyloxy)ethyl)diethylammonium methyl sulphate has diethyl groups, whereas the others have trimethyl or dimethyl groups.
- Reactivity: The presence of different alkyl groups can influence the reactivity and solubility of the compounds.
- Applications: Each compound may have specific applications based on its unique properties. For example, this compound may be preferred in certain polymerization reactions due to its specific reactivity profile.
Properties
CAS No. |
93963-44-1 |
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Molecular Formula |
C10H21NO6S |
Molecular Weight |
283.34 g/mol |
IUPAC Name |
2-(diethylamino)ethyl prop-2-enoate;methyl hydrogen sulfate |
InChI |
InChI=1S/C9H17NO2.CH4O4S/c1-4-9(11)12-8-7-10(5-2)6-3;1-5-6(2,3)4/h4H,1,5-8H2,2-3H3;1H3,(H,2,3,4) |
InChI Key |
LEBUWCUIVXPUOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C=C.COS(=O)(=O)O |
Origin of Product |
United States |
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